Iodoperidol
Description
Iodoperidol is a radiopharmaceutical agent synthesized for cerebral perfusion imaging using positron emission tomography (PET) and single-photon emission computed tomography (SPECT). Its chemical structure is derived from haloperidol, a classical antipsychotic, but features iodine isotopes (iodine-122 or iodine-131) at key positions to enable gamma-ray emission for non-invasive brain imaging. The molecular formula is C21H23FINO2, with a molecular weight of 485.32 g/mol . Early studies demonstrated its utility in assessing regional cerebral blood flow, particularly in stroke and neurodegenerative disease models .
Properties
CAS No. |
109852-09-7 |
|---|---|
Molecular Formula |
C21H23FINO2 |
Molecular Weight |
462.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-(122I)iodanylphenyl)piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C21H23FINO2/c22-18-7-3-16(4-8-18)20(25)2-1-13-24-14-11-21(26,12-15-24)17-5-9-19(23)10-6-17/h3-10,26H,1-2,11-15H2/i23-5 |
InChI Key |
JPEHWRTVXAFUAU-GBNGAQPWSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)I)O)CCCC(=O)C3=CC=C(C=C3)F |
Isomeric SMILES |
C1CN(CCC1(C2=CC=C(C=C2)[122I])O)CCCC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)I)O)CCCC(=O)C3=CC=C(C=C3)F |
Synonyms |
iodoperidol iodoperidol, 131I-labeled |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Insights :
- This compound’s iodine substitution enhances its utility as a radiotracer, whereas Droperidol and Haloperidol rely on halogen atoms (F/Cl) for receptor binding .
- Haloperidol contains a chlorophenyl group linked to a piperidine ring, critical for dopamine D2 receptor antagonism .
Pharmacological and Clinical Profiles
Key Findings :
- This compound : In vivo studies in rats showed rapid brain uptake (peak at 2–5 minutes post-injection) and prolonged retention, ideal for perfusion imaging .
- Droperidol : Used in anesthesia for its antiemetic and sedative effects. Stability studies highlight degradation products like 4-defluoro derivatives .
- Haloperidol: Clinical trials confirm efficacy in reducing psychotic symptoms but note risks of extrapyramidal side effects .
Research and Development Trends
- This compound : Early-phase studies (1980s–1990s) focused on optimizing iodine-122/131 labeling for clearer imaging contrast . Recent applications in neurodegenerative diseases remain underexplored.
- Droperidol : Regulatory scrutiny increased due to QT prolongation risks, shifting research toward impurity analysis and safer analogs .
- Haloperidol: Ongoing studies address its pharmacokinetic limitations, such as developing long-acting decanoate formulations .
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